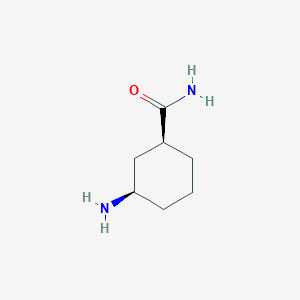
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide is an organic compound with a cyclohexane ring substituted with an amino group and a carboxamide group in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide can be synthesized through the catalytic hydrogenation of the corresponding aromatic or cyclohexene derivatives. One common method involves the hydrogenation of 3-aminobenzoic acid in the presence of a ruthenium catalyst. The reaction is carried out under high pressure and temperature conditions to achieve the desired cis configuration .
Industrial Production Methods
In industrial settings, the preparation of cis-3-aminocyclohexanecarboxamide often involves the use of Raney nickel as a catalyst. The sodium salts of the corresponding acids are hydrogenated at pressures of 100-150 atm and temperatures of 130-160°C. The resulting product is then isolated and purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting certain biological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of cis-3-aminocyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it has been found to competitively inhibit the transport of gamma-aminobutyric acid (GABA) in neuronal cells. This inhibition occurs through the binding of the compound to GABA transporters, thereby blocking the reuptake of GABA and increasing its availability in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
Trans-4-aminocyclohexanecarboxamide: Another isomer with different spatial orientation.
Cis-3-aminocyclohexanecarboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
rac-(1R,3S)-3-aminocyclohexane-1-carboxamide is unique due to its specific cis configuration, which imparts distinct chemical and biological properties compared to its trans isomer and other related compounds. This configuration affects its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1S,3R)-3-aminocyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m0/s1 |
InChI Key |
FNMALDXUUZQFPN-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)N)C(=O)N |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


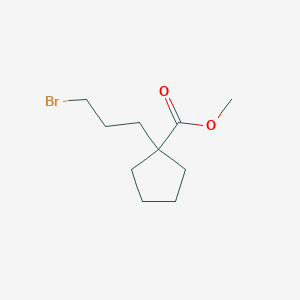
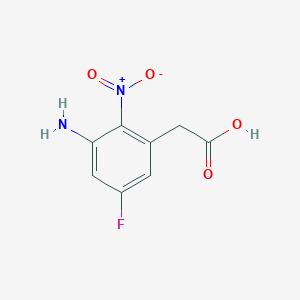
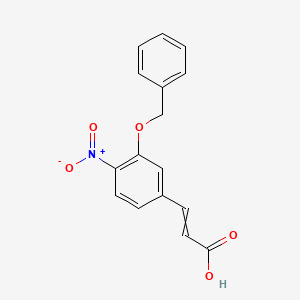
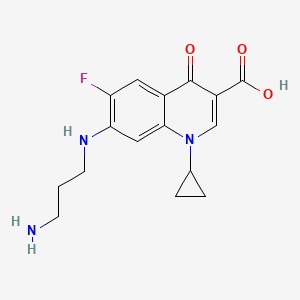
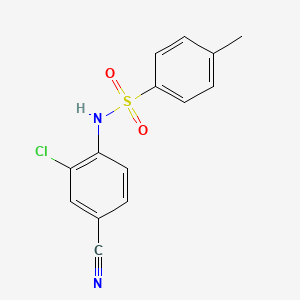
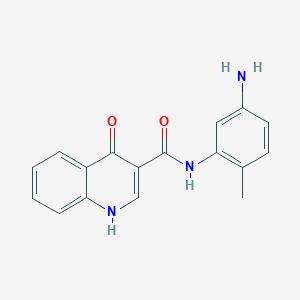
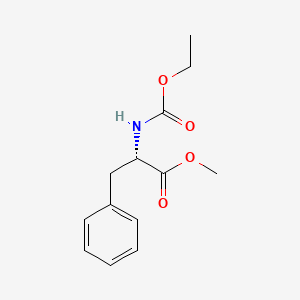
![4-(5-amino-1-pyridin-2-yl-1H-[1,2,4]triazol-3-ylamino)-benzoic acid](/img/structure/B8316042.png)
![[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid tert-butyl ester](/img/structure/B8316062.png)
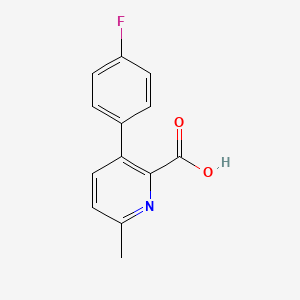
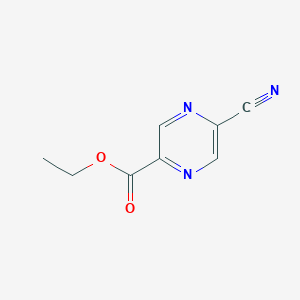
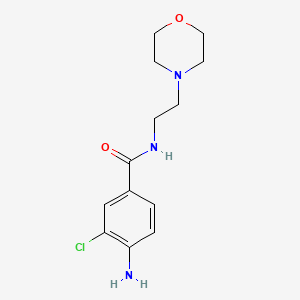

![6-Chloro-2-isopropyl-benzo[d][1,3]oxazin-4-one](/img/structure/B8316101.png)
